molecular formula C15H17NO3 B3056452 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 71510-42-4

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3056452
CAS No.: 71510-42-4
M. Wt: 259.3 g/mol
InChI Key: IIZCUXFEKAXMAG-UHFFFAOYSA-N
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Description

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

The synthesis of 2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of isoindole derivatives with heptanal under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained in good yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.

Chemical Reactions Analysis

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reaction typically results in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.

    Medicine: Research has indicated that isoindole derivatives, including this compound, may have therapeutic potential due to their biological activity. They are being studied for their potential use in drug development.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

2-(6-oxoheptyl)-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindole derivatives such as:

    2-(6-hydroxyheptyl)-2,3-dihydro-1H-isoindole-1,3-dione: This compound has a similar structure but with a hydroxyl group instead of a keto group. It may exhibit different reactivity and biological activity.

    2-(6-carboxyheptyl)-2,3-dihydro-1H-isoindole-1,3-dione: This derivative contains a carboxyl group, which can influence its solubility and reactivity.

    2-(6-aminomethylheptyl)-2,3-dihydro-1H-isoindole-1,3-dione: The presence of an amino group in this compound can lead to different chemical and biological properties.

Properties

IUPAC Name

2-(6-oxoheptyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-11(17)7-3-2-6-10-16-14(18)12-8-4-5-9-13(12)15(16)19/h4-5,8-9H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCUXFEKAXMAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70459889
Record name 1H-Isoindole-1,3(2H)-dione, 2-(6-oxoheptyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71510-42-4
Record name 2-(6-Oxoheptyl)-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71510-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-1,3(2H)-dione, 2-(6-oxoheptyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70459889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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